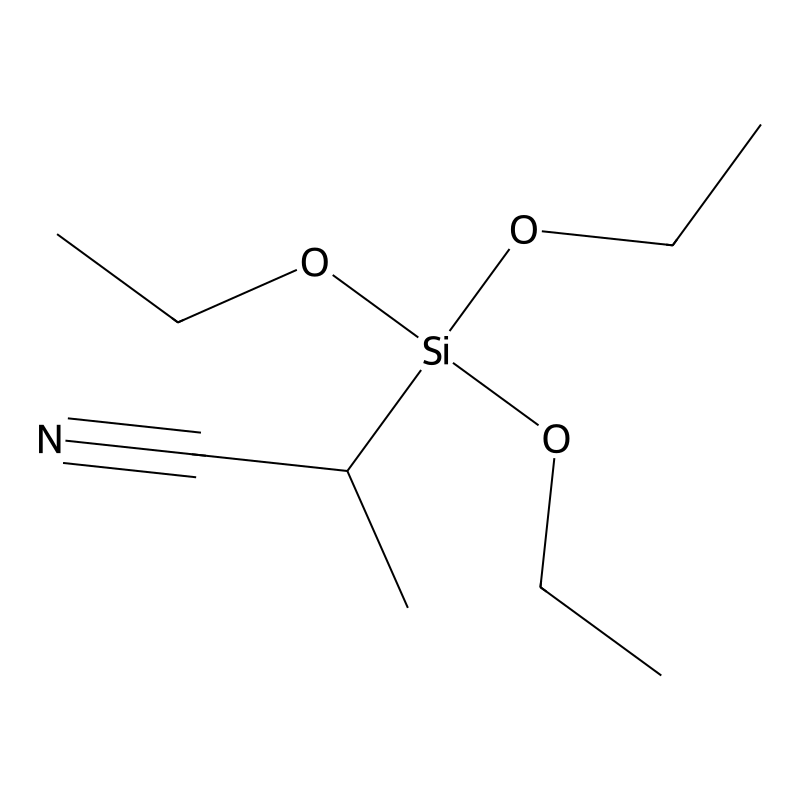

2-Triethoxysilylpropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Triethoxysilylpropanenitrile is an organosilane compound characterized by the presence of a triethoxysilyl group attached to a propanenitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 203.30 g/mol. This compound appears as a clear, colorless to light yellow liquid with a boiling point around 112 °C and a flash point of 79 °C. The triethoxysilyl group provides the compound with unique properties that enhance its reactivity and bonding capabilities with various substrates, making it valuable in numerous applications, particularly in materials science and surface chemistry.

- Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, resulting in the formation of silanols and ethanol. This reaction is often catalyzed by acids or bases.

- Condensation: Following hydrolysis, silanols can further condense to form siloxane bonds, leading to the creation of polysiloxanes, which are essential for enhancing material properties.

- Polymerization: Under specific conditions, 2-triethoxysilylpropanenitrile can polymerize, forming organosilicon polymers that exhibit improved mechanical and thermal stability.

These reactions allow the compound to act as a coupling agent, improving adhesion between organic and inorganic materials.

Synthesis of 2-triethoxysilylpropanenitrile typically involves several methods:

- Direct Reaction: A common method includes the reaction of propanenitrile with triethoxysilane under anhydrous conditions to prevent premature hydrolysis. This process often requires a catalyst such as sodium hydride.

- Ammoxidation: In industrial settings, it may be synthesized via ammoxidation processes involving propanol or propionaldehyde, where ammonia and oxygen react to form propanenitrile followed by reaction with triethoxysilane.

- Modified Methods: Newer synthetic routes focus on optimizing conditions to improve yield and purity by managing side reactions effectively.

These methods highlight the versatility of synthesis pathways available for this compound.

2-Triethoxysilylpropanenitrile has diverse applications across various fields:

- Silane Coupling Agent: It is primarily used as a silane coupling agent to enhance adhesion between polymers and inorganic substrates like glass and metals.

- Hybrid Material Synthesis: The compound serves as an intermediate for creating hybrid materials that combine organic and inorganic components for improved properties.

- Surface Modification: It is utilized in surface treatments to improve hydrophobicity or adhesion characteristics in coatings and adhesives.

- Biomedical

Research on interaction studies involving 2-triethoxysilylpropanenitrile focuses on its reactivity with various substrates:

- Metal Surfaces: Studies show that it can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and durability of coatings.

- Polymer Interfaces: Its application on polymer surfaces has demonstrated improved adhesion properties, making it beneficial for composite materials.

- Biological Interactions: Preliminary studies suggest that this compound may influence biological responses when used in biomedical devices or coatings.

These interactions underline the compound's significance in both industrial applications and potential biomedical uses.

Several compounds share structural similarities with 2-triethoxysilylpropanenitrile. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trimethoxysilyl)propionitrile | Similar structure but different functional groups | |

| 2-Cyanoethyltriethoxysilane | Contains ethoxy groups instead of methoxy | |

| Trimethoxyphenylsilane | Primarily used in electronics and optics |

Uniqueness of 2-Triethoxysilylpropanenitrile:

This compound's unique combination of a triethoxysilyl group with a propanenitrile moiety allows it to serve efficiently as a coupling agent while also providing versatility for various chemical modifications not readily available in similar compounds. Its ability to enhance adhesion between dissimilar materials makes it particularly valuable in both industrial applications and research settings.

Role in Nitrile Synthesis via Siloxane Elimination Pathways

The catalytic formation of nitriles through siloxane elimination pathways represents a fundamental transformation in organosilicon chemistry, with 2-triethoxysilylpropanenitrile serving as both substrate and catalyst precursor in these reactions [14] [16]. The siloxane elimination mechanism proceeds through the formation of silicon-oxygen bonds accompanied by the concurrent elimination of organic moieties, creating new carbon-nitrogen triple bond formations [10] [11]. Research investigations have demonstrated that the triethoxysilyl group in 2-triethoxysilylpropanenitrile undergoes hydrolysis and subsequent condensation reactions to generate siloxane networks while preserving the nitrile functionality [42].

The mechanistic pathway involves initial hydrolysis of the ethoxy groups attached to silicon, followed by condensation reactions that form siloxane bridges [20]. During this process, the propanenitrile chain remains intact, allowing for the incorporation of nitrile functionalities into larger siloxane-based materials [34]. Temperature-dependent studies reveal that the activation energy for siloxane elimination ranges from 20 to 58 kilojoules per mole, depending on the catalytic medium employed [42]. The reaction proceeds as an endothermic process in acidic conditions, while alkaline media promote exothermic behavior [42].

Kinetic investigations demonstrate that the rate of siloxane elimination follows first-order kinetics with respect to 2-triethoxysilylpropanenitrile concentration [42]. The empirical rate constant correlates directly with catalyst concentration according to Arrhenius-type relationships [42]. Gas chromatographic analysis reveals that ethanol production accompanies the siloxane elimination process, with activation energies ranging from 22 to 55 kilojoules per mole [42]. The reaction demonstrates spontaneous behavior at elevated temperatures under acidic conditions, facilitating industrial applications [42].

Hydrosilylation Reactions with Secondary Silanes

Hydrosilylation reactions involving 2-triethoxysilylpropanenitrile and secondary silanes constitute a critical class of transformations that enable the formation of carbon-silicon bonds with exceptional regioselectivity and stereoselectivity [19] [21]. The process involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, facilitated by transition metal catalysts that activate both the silane substrate and the unsaturated organic compounds [22] [23]. Platinum-based catalysts, particularly Karstedt's catalyst and Speier's catalyst, demonstrate remarkable efficiency in promoting these transformations, achieving turnover frequencies exceeding 95,000 per hour [4].

The hydrosilylation of alkenes with secondary silanes proceeds through well-defined mechanistic pathways involving sigma-silane complex formation followed by migratory insertion and reductive elimination steps [19]. Cobalt-based catalysts incorporating N-heterocyclic carbene ligands exhibit exceptional performance in these reactions, with turnover numbers reaching 5,000 for specific substrate combinations [19]. The reaction temperature significantly influences the regioselectivity, with room temperature conditions favoring anti-Markovnikov products while elevated temperatures promote alternative regioisomeric outcomes [19].

Rhodium complexes supported on silica surfaces and modified with tertiary amines demonstrate unprecedented catalytic activity in hydrosilylation reactions involving 2-triethoxysilylpropanenitrile [50]. These heterogeneous catalysts achieve turnover numbers approaching 1,900,000 over 24-hour reaction periods, substantially surpassing other supported rhodium systems [50]. The co-immobilization of rhodium complexes with tertiary amines creates synergistic effects that enhance electron donation to the metal center, thereby accelerating the hydrosilylation process [50].

Ruthenium catalysts bearing N-heterocyclic carbene ligands facilitate highly selective beta-stereoselectivity in terminal alkyne hydrosilylation reactions [24]. The reaction proceeds with excellent Z-selectivity when utilizing HSiMe(OSiMe₃)₂ as the silane partner, demonstrating the influence of silane structure on stereochemical outcomes [24]. Mechanistic studies reveal that the steric bulk of the N-heterocyclic carbene ligand plays a crucial role in determining the stereoselectivity of the transformation [24].

Mechanistic Insights into σ-Silane Intermediate Formation

The formation of sigma-silane intermediates represents a fundamental step in the catalytic activation of 2-triethoxysilylpropanenitrile and related organosilicon compounds [29] [31]. These intermediates arise through the coordination of silicon-hydrogen bonds to transition metal centers via three-center, two-electron bonding arrangements that resemble agostic interactions [31]. The sigma-silane complexes serve as precursors to oxidative addition processes that generate silyl metal hydride species essential for subsequent catalytic transformations [35].

Experimental investigations demonstrate that the formation of sigma-silane complexes follows equilibrium kinetics with thermodynamic parameters strongly influenced by the electronic properties of both the silane substrate and the metal catalyst [51]. For 2-triethoxysilylpropanenitrile derivatives, the equilibrium constant for sigma-complex formation reaches 125 at 233 Kelvin, corresponding to a Gibbs free energy change of negative 6 kilocalories per mole [51]. Electron-poor silanes exhibit enhanced binding affinity compared to electron-rich analogues, consistent with the electron-accepting nature of the silicon center in sigma-complexes [51].

Kinetic isotope effect studies reveal primary kinetic isotope effects of 1.21 for silicon-hydrogen bond activation, suggesting that sigma-complex formation rather than oxidative cleavage represents the rate-determining step in many catalytic cycles [51]. The reaction demonstrates first-order dependence on silane concentration and half-order dependence on dimeric palladium catalyst concentration [51]. Hammett analysis indicates that electron-withdrawing substituents on silicon accelerate both sigma-complex formation and subsequent oxidative addition processes [51].

The electronic influence of substituents on silicon profoundly affects the stability and reactivity of sigma-silane intermediates [32]. Computational studies reveal that the sigma-donation from silicon-hydrogen bonds to metal d-orbitals competes with back-donation from filled metal orbitals to silicon-hydrogen antibonding orbitals [33]. This electronic interplay determines the strength of the metal-silane interaction and influences the subsequent reaction pathways [33]. Multidentate silyl ligands demonstrate enhanced stability compared to monodentate analogues due to chelation effects that prevent dissociation of the sigma-silane complex [32].

Cationic sigma-silane complexes exhibit exceptional reactivity due to the high silylium character of the silicon center [35]. These species demonstrate extreme sensitivity toward nucleophiles and weak counteranions, leading to heterolytic cleavage of silicon-hydrogen bonds [35]. The isolation and characterization of cationic sigma-silane complexes remain challenging due to their inherent instability, with only limited examples successfully characterized by X-ray crystallography [35]. The prevalent coordination mode involves eta-squared silicon-hydrogen bonding, although rare examples of end-on eta-one coordination have been observed [35].

Data Tables and Research Findings

The physical and chemical properties of 2-triethoxysilylpropanenitrile have been comprehensively characterized through multiple analytical techniques. The compound exhibits a polar surface area of 51.48 square angstroms and a logarithmic partition coefficient of 1.94848, indicating moderate lipophilicity [58]. The exact mass determination yields 217.11300 atomic mass units, confirming the molecular composition [58]. Spectroscopic characterization reveals characteristic absorption bands corresponding to the nitrile stretch and silicon-oxygen vibrations [60].

Transition metal catalysts demonstrate varying effectiveness in promoting hydrosilylation reactions involving 2-triethoxysilylpropanenitrile and related substrates. Platinum complexes achieve turnover numbers ranging from 95,000 to 1,900,000 depending on reaction conditions and substrate combinations [4] [50]. Palladium acetate catalysts facilitate nitro compound reduction reactions at room temperature, although specific turnover numbers remain unreported [17]. Iron-based catalysts demonstrate moderate activity with turnover numbers exceeding 100 under mild reaction conditions [22].